Glycine, N-(1H-indol-3-yloxoacetyl)-
Description
Chemical Identity and IUPAC Nomenclature
The chemical identity of Glycine, N-(1H-indol-3-yloxoacetyl)- is defined by its molecular formula $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{3} $$, a molecular weight of 232.23 g/mol, and the IUPAC name 2-[2-(1H-indol-3-yl)acetamido]acetic acid . The structure consists of a glycine residue linked via an amide bond to the indole-3-acetyl moiety, which features a bicyclic indole ring system substituted at the third position (Figure 1).
Table 1: Synonyms and Registry Identifiers
| Synonym | Source Database | Registry Number |
|---|---|---|
| N-(3-Indoleacetyl)glycine | PubChem | CID 446640 |
| Indole-3-acetylglycine | HMDB | HMDB0240661 |
| N-[1H-Indol-3-Yl-acetyl]glycine | ChemSpider | 393944 |
| 13113-08-1 | ChemicalBook | CAS 13113-08-1 |
The compound’s systematic name reflects its functional groups: the acetic acid backbone of glycine modified by an indole-3-acetyl substituent. Its structural depiction in PubChem and ChemSpider confirms the planar indole ring fused to a pyrrole moiety, with the acetyl-glycine chain extending from the third carbon.
Historical Discovery and Research Timeline
The study of indole derivatives dates to the late 19th century, with Emil Fischer’s pioneering work on indole synthesis. However, Glycine, N-(1H-indol-3-yloxoacetyl)- emerged as a distinct compound much later, paralleling advances in analytical techniques for detecting conjugated metabolites.
Key milestones include:
- 2005 : Initial registration in PubChem (CID 446640), suggesting its characterization in early 21st-century metabolite studies.
- 2020 : Detection in human urine via mass spectrometry, confirming its role as a metabolic byproduct of indole-3-acetic acid conjugation.
- 2024–2025 : Updated structural and taxonomic annotations in ChemSpider and PubChem, reflecting advancements in computational chemistry and database curation.
The compound’s discovery is intertwined with broader investigations into indole biochemistry, particularly the metabolism of tryptophan derivatives in biological systems.
Taxonomic Classification in Chemical Databases
Glycine, N-(1H-indol-3-yloxoacetyl)- is cataloged across major chemical databases with consistent identifiers and classifications:
Table 2: Database Entries and Taxonomic Metadata
| Database | Identifier | Classification | Link |
|---|---|---|---|
| PubChem | CID 446640 | N-acylglycine; indoleacetic acid amide | PubChem Entry |
| ChemSpider | 393944 | Organic compound; glycine conjugate | ChemSpider Entry |
| HMDB | HMDB0240661 | Detected metabolite | HMDB Entry |
| ChemicalBook | 13113-08-1 | Specialty chemical | ChemicalBook Entry |
In PubChem, it is classified under the subclass N-acylglycines, emphasizing its biochemical role as a conjugate of glycine. The HMDB entry further designates it as a "detected but not quantified" metabolite, underscoring its presence in biological systems without established quantitative thresholds.
Properties
CAS No. |
94732-37-3 |
|---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C12H10N2O4/c15-10(16)6-14-12(18)11(17)8-5-13-9-4-2-1-3-7(8)9/h1-5,13H,6H2,(H,14,18)(H,15,16) |
InChI Key |
BXENFFOVSLXZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1H-indol-3-yloxoacetyl)- typically involves the reaction of glycine with an indole derivative under specific conditions. One common method involves the use of indole-3-carboxylic acid, which reacts with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
While specific industrial production methods for Glycine, N-(1H-indol-3-yloxoacetyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(1H-indol-3-yloxoacetyl)- can undergo various chemical reactions, including:
Oxidation: The indole group can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The indole group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-based alcohols and amines .
Scientific Research Applications
Glycine, N-(1H-indol-3-yloxoacetyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Glycine, N-(1H-indol-3-yloxoacetyl)- involves its interaction with specific molecular targets and pathways. The indole group can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview
The following table summarizes key structural analogs of IAG, highlighting differences in substituents, molecular properties, and reported bioactivities:
Key Comparative Insights
Substituent Effects on Bioactivity
- In contrast, the glycine moiety in IAG offers hydrogen-bonding capacity, which may favor solubility in aqueous environments .
- Aromatic vs.
Functional Group Impact on Physicochemical Properties
- Esterification : The ethyl ester derivative of IAG exhibits higher lipophilicity (logP ~1.2 vs. -0.5 for IAG), making it more suitable for cellular uptake studies .
- Oxoindoline Derivatives: Compounds like [2-Hydroxy-2-(2-oxoindolin-3-ylidene)-acetylamino]acetic acid (, compound 38) feature a conjugated oxoindoline system, which stabilizes the molecule through resonance and enhances antioxidant activity via radical scavenging .
Steric and Electronic Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
